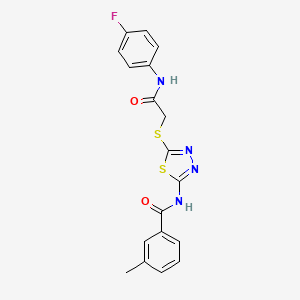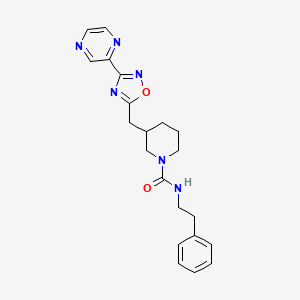![molecular formula C20H23ClN4O3S2 B2494639 4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide CAS No. 338954-05-5](/img/structure/B2494639.png)
4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides represent a significant class of compounds with a wide range of applications, from pharmaceuticals to materials science. Their versatile nature stems from the functional sulfonamide group, which imparts unique chemical and physical properties. The synthesis and study of specific sulfonamides, such as the one requested, contribute to our understanding of their potential applications and behaviors.
Synthesis Analysis
Sulfonamide compounds are typically synthesized through the reaction of sulfonyl chlorides with amines. A notable example includes the synthesis of various sulfonamide derivatives incorporating triazine moieties, achieved by reacting cyanuric chloride with different amines and subsequent modification of the resulting products (Garaj et al., 2004). These methodologies might be adaptable for synthesizing the specific compound requested, by selecting appropriate precursors and reaction conditions tailored to the target molecular structure.
Molecular Structure Analysis
The molecular structure of sulfonamides, including their crystal structures, can be elucidated using spectroscopic and crystallographic techniques. For instance, studies have detailed the crystal structures of sulfonamide compounds, providing insights into their molecular conformations and interactions (Yıldız et al., 2010). These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Sulfonamides can participate in various chemical reactions, reflecting their chemical properties. For example, sulfonamides have been involved in reactions leading to the synthesis of compounds with potential anticancer activity (Sławiński et al., 2012). The reactivity of the sulfonamide group, particularly in substitutions and additions, is a key area of study, informing the development of new compounds with desired properties.
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, from pharmaceuticals to materials.
Chemical Properties Analysis
The chemical properties of sulfonamides, including their stability, reactivity, and interactions with other molecules, are pivotal in their application development. For example, the photostability and photodegradation pathways of sulfamethoxazole, a well-known sulfonamide antibiotic, have been thoroughly investigated, highlighting the compound's susceptibility to light-induced degradation (Zhou & Moore, 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Aromatic Diazonium Salts : Aromatic diazonium compounds, including diazonium sulfonates like tosylates and triflates, are key intermediates in organic synthesis. These compounds are synthesized through diazotization of anilines, offering a pathway to various chemical transformations. The stability, solubility, and reactivity of these diazonium salts are influenced by the nature of the acid anion used in their formation, highlighting the importance of the structural components in determining the properties of these compounds (Kassanova et al., 2022).
Environmental Impact and Degradation
- Biodegradation of Organosulfur Compounds : Studies on the biodegradation of dibenzothiophene and other condensed thiophenes have shed light on the environmental fate of sulfur-containing compounds in petroleum. These compounds, including various organosulfur pollutants, demonstrate the complex interactions and degradation pathways in aquatic environments, indicating the potential environmental implications of similar chemical structures (Kropp & Fedorak, 1998).
Potential Applications
- Antioxidant Activity : The role of sulfur-containing compounds in antioxidant activities has been explored, highlighting the potential applications of these compounds in medicine and food engineering. Various tests like ABTS and DPPH are used to determine the antioxidant capacity, which can be relevant to understanding the functional properties of similar compounds (Munteanu & Apetrei, 2021).
Wirkmechanismus
Target of action
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Triazoles are known to have various biological activities and are often used in medicinal chemistry. They can interact with a variety of enzymes and receptors in the body due to their ability to form hydrogen bonds .
Mode of action
The sulfonamide group in the compound is a common feature of many drugs, including some antibiotics. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thereby preventing their growth .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-[1-[4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S2/c1-4-25-19(14(2)24-30(26,27)18-11-7-16(21)8-12-18)22-23-20(25)29-13-15-5-9-17(28-3)10-6-15/h5-12,14,24H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMKTTFIRILEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

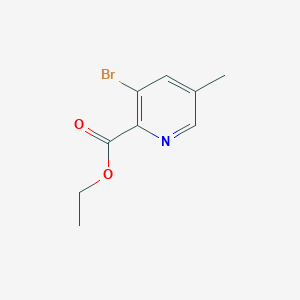
![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)
![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2494562.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2494563.png)

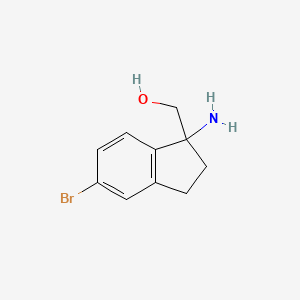
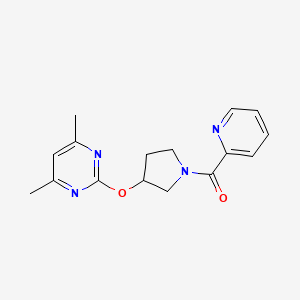
![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)

